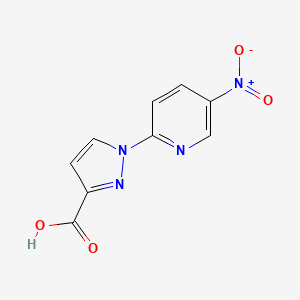

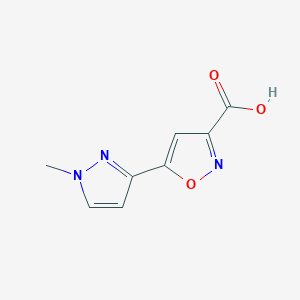

![molecular formula C13H10N2O3 B3070832 methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate CAS No. 1006385-87-0](/img/structure/B3070832.png)

methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate

Overview

Description

“Methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate” is a chemical compound with the CAS Number: 1006385-87-0 . It has a molecular weight of 242.23 . The IUPAC name for this compound is methyl 4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylate .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines, including derivatives like “methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate”, can be achieved through various methods . One such method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Another method involves heating a mixture of 1-phenacyl bromide, acrylonitrile, triethylamine, and Py + Co (HCrO 4) 2 in DMF solution at 80-90°C for 5 hours .Molecular Structure Analysis

The InChI code for “methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate” is 1S/C13H10N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h2-7H,1H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate” is a solid compound . It has a melting point of 256 - 257 °C (Dec) .Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.

Antiviral Activity

The antiviral activity of these compounds has been noted, suggesting potential use in antiviral therapies .

Antifungal Activity

Pyrrolopyrazine derivatives have shown high antifungal activity , making them potential candidates for the development of new antifungal drugs.

Antioxidant Activity

These compounds have exhibited antioxidant properties . They could be used in the treatment of diseases caused by oxidative stress.

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activity . This suggests their potential use in cancer therapy.

Kinase Inhibitory Activity

These compounds have shown activity on kinase inhibition , which is a key mechanism in the treatment of various diseases, including cancer.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This compound could serve as a starting point for the synthesis of new drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402+P404, advising against breathing dust/fume/gas/mist/vapors/spray, eating, drinking or smoking when using this product, and recommending wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It’s worth noting that compounds of the quinoxaline class have been shown to induce apoptosis in a dose-dependent manner on certain cell lines

Biochemical Pathways

Given that quinoxaline derivatives have been shown to induce apoptosis , it’s possible that this compound could affect pathways related to cell cycle regulation and apoptosis

Result of Action

As mentioned earlier, quinoxaline derivatives have been shown to induce apoptosis in a dose-dependent manner on certain cell lines . This suggests that the molecular and cellular effects of “methyl 6-oxo-5H,6H-pyrrolo[1,2-a]quinoxaline-3-carboxylate” could potentially include the induction of cell death.

properties

IUPAC Name |

methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLJVPVMBBDODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

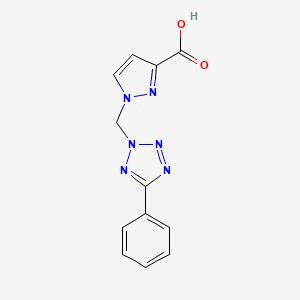

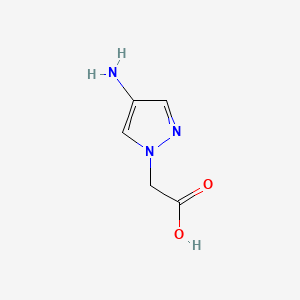

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)

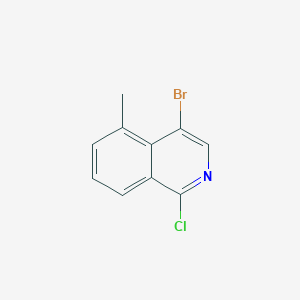

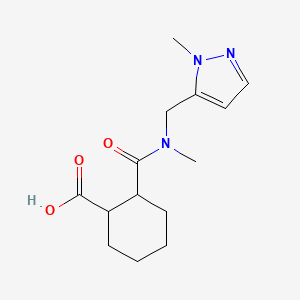

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

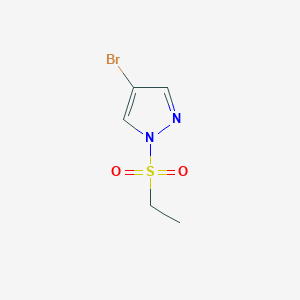

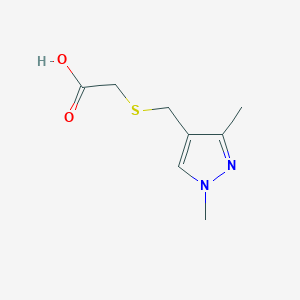

![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)

![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)